molecular formula C25H20ClN5O3 B2765398 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1243069-33-1

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No. B2765398
CAS RN: 1243069-33-1
M. Wt: 473.92
InChI Key:
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and any catalysts or conditions required for the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties such as melting and boiling points, solubility, density, and spectral properties .

Scientific Research Applications

Antifungal Activity

Compounds similar to the one you’ve mentioned have been designed and tested for their antifungal activities. For instance, derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins have shown substantial antifungal activities against various phytopathogenic fungi . This suggests that our compound could potentially be explored for its efficacy in controlling fungal pathogens, which is crucial for agriculture and pharmaceutical industries.

Anticancer Properties

Triazoloquinazoline derivatives have been evaluated for their anti-proliferative effects against cancer cell lines. Studies have shown that these compounds can act as DNA intercalators, which interfere with DNA replication in cancer cells, thereby inhibiting their growth . This indicates that our compound may have applications in the development of new anticancer drugs.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research involving similar triazoloquinazoline derivatives has utilized molecular docking to study their binding modes with DNA active sites . This application is significant in drug design and development, particularly in the search for novel therapeutics.

In Silico ADMET Profiles

The in silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is crucial in the early stages of drug discovery. Triazoloquinazoline derivatives have been assessed for their ADMET profiles, which helps in predicting their pharmacokinetic properties and potential as drug candidates .

Design and Synthesis of Novel Derivatives

The compound’s structure can serve as a template for the design and synthesis of novel derivatives with enhanced properties. The process involves modifying certain functional groups or adding new substituents to improve the compound’s biological activity or reduce its toxicity .

Bioisosterism-Guided Approach

Bioisosterism is an approach in medicinal chemistry where the structure of a known biologically active compound is modified to create a new molecule with similar biological properties. Triazoloquinazoline derivatives have been explored using this approach to develop new anticancer agents .

Antimicrobial Effects

Some triazoloquinazoline derivatives have shown antimicrobial effects, suggesting that they could be used in the treatment of bacterial infections. This application is particularly relevant given the rising concern over antibiotic resistance .

Anti-Inflammatory Properties

In addition to antimicrobial effects, certain derivatives also exhibit anti-inflammatory properties. This dual action makes them potential candidates for the treatment of diseases where inflammation plays a key role .

Mechanism of Action

If the compound is biologically active, this would involve detailing how it interacts with biological systems or processes .

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c26-19-12-10-17(11-13-19)14-27-22(32)16-30-25(34)31-21-9-5-4-8-20(21)23(33)29(24(31)28-30)15-18-6-2-1-3-7-18/h1-13H,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKFOXPNVCOCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorobenzyl)acetamide

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